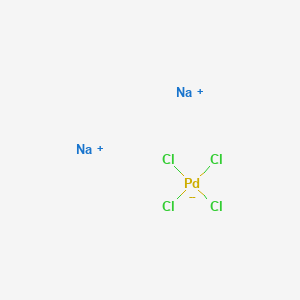

Sodium tetrachloropalladate (II)

Beschreibung

Historical Context and Evolution of Palladium(II) Chloride Complexes in Catalysis Research

The journey of palladium compounds in catalysis began with palladium(II) chloride (PdCl₂), a common starting material in palladium chemistry. wikipedia.org Initially, the utility of PdCl₂ was somewhat limited by its poor solubility in water and many organic solvents. wikipedia.org A significant breakthrough came with the development of methods to convert PdCl₂ into more soluble and reactive complexes. The formation of tetrachloropalladate salts, such as sodium tetrachloropalladate(II), by reacting PdCl₂ with alkali metal chlorides in water, was a crucial step in this evolution. wikipedia.org This conversion made palladium readily available in solution for a variety of catalytic applications.

Another key development was the preparation of labile Lewis base adducts, such as bis(acetonitrile)palladium dichloride and bis(benzonitrile)palladium dichloride, by reacting PdCl₂ in hot nitrile solvents. wikipedia.org These complexes, along with sodium tetrachloropalladate(II), opened the door for the widespread use of palladium in catalysis. A pivotal moment in the history of palladium catalysis was the discovery of the Wacker process, which utilizes palladium(II) chloride to oxidize alkenes to aldehydes and ketones. wikipedia.org This industrial process highlighted the remarkable catalytic activity of palladium(II) complexes and spurred further research into their applications. Over time, the focus expanded to include a vast range of organic reactions, most notably cross-coupling reactions like the Suzuki and Heck reactions, where palladium catalysts, often derived from precursors like sodium tetrachloropalladate(II), are indispensable. samaterials.com

Significance as a Precursor in Contemporary Inorganic and Organometallic Synthesis

Sodium tetrachloropalladate(II) is a vital precursor in the synthesis of a diverse range of inorganic and organometallic compounds. guidechem.comchemimpex.com Its utility stems from the lability of the chloride ligands, which can be readily displaced by other ligands, such as phosphines, to form new palladium complexes. assignmentpoint.com This reactivity allows for the tailored synthesis of catalysts with specific steric and electronic properties.

A common application is the preparation of phosphine (B1218219) complexes of palladium. For instance, reacting sodium tetrachloropalladate(II) with phosphines is a direct route to various palladium-phosphine complexes that are highly effective catalysts. assignmentpoint.com These complexes are central to many modern organic transformations, including cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. samaterials.comcatalysis.blog

Furthermore, sodium tetrachloropalladate(II) serves as a starting material for the synthesis of palladium nanoparticles. cymitquimica.comchemimpex.com These nanomaterials possess a high surface area-to-volume ratio, making them exceptionally active catalysts in a variety of reactions. chemimpex.com The ability to generate such highly active catalytic species from a stable, water-soluble precursor underscores the importance of sodium tetrachloropalladate(II) in materials science and nanotechnology. It is also utilized in electroplating to deposit palladium coatings on surfaces, enhancing properties like corrosion resistance. chemimpex.comsamaterials.com

Scope and Research Trajectories of Sodium Tetrachloropalladate(II) Studies

Current research involving sodium tetrachloropalladate(II) is vibrant and multifaceted, extending into several cutting-edge areas of chemistry and materials science. The global market for sodium tetrachloropalladate(II) is projected to grow, driven by the increasing demand for more efficient and sustainable chemical processes in the chemical, pharmaceutical, and electronics industries. lucintel.com

A significant trend is the focus on developing greener and more environmentally friendly production methods and applications. marketresearchreportstore.com This includes research into catalyst recycling to minimize waste and the use of renewable resources in synthetic processes. marketresearchreportstore.com The development of heterogeneous catalysts, where the palladium species is supported on a solid matrix, is another active area of investigation. researchgate.net These supported catalysts offer advantages in terms of separation and reusability, aligning with the principles of green chemistry.

The application of sodium tetrachloropalladate(II) in the synthesis of advanced materials is also a major research trajectory. This includes the development of novel palladium-based nanomaterials for applications in sensors and drug delivery systems. chemimpex.com Moreover, there is growing interest in its use in the synthesis of high-entropy alloys, which are complex metallic materials with unique catalytic properties for applications such as direct alcohol fuel cells. acs.org In the pharmaceutical sector, the compound remains crucial for the synthesis of complex organic molecules and active pharmaceutical ingredients. chemimpex.comlucintel.com

Structure

2D Structure

Eigenschaften

CAS-Nummer |

13820-53-6 |

|---|---|

Molekularformel |

Cl4Na2Pd |

Molekulargewicht |

294.2 g/mol |

IUPAC-Name |

disodium;palladium(2+);tetrachloride |

InChI |

InChI=1S/4ClH.2Na.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |

InChI-Schlüssel |

ZIXLZKBNIAXVBE-UHFFFAOYSA-J |

Kanonische SMILES |

[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl |

Andere CAS-Nummern |

13820-53-6 |

Physikalische Beschreibung |

Liquid; PelletsLargeCrystals |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of Sodium Tetrachloropalladate Ii

Established Synthetic Pathways for Sodium Tetrachloropalladate(II)

The preparation of sodium tetrachloropalladate(II) can be achieved through straightforward and well-documented methods, making it a readily accessible reagent for both academic and industrial laboratories.

Reaction of Palladium(II) Chloride with Alkali Metal Chlorides in Aqueous Solution

A prevalent and simple method for synthesizing sodium tetrachloropalladate(II) involves the reaction of palladium(II) chloride (PdCl₂) with sodium chloride (NaCl) in an aqueous solution. wikipedia.org A key advantage of this pathway is the significant difference in solubility between the reactant and the product. Palladium(II) chloride is notably insoluble in water, whereas sodium tetrachloropalladate(II) readily dissolves. wikipedia.org This facilitates the reaction and subsequent separation from any unreacted starting material.

The reaction is typically represented by the following equation:

PdCl₂ (s) + 2 NaCl (aq) → Na₂[PdCl₄] (aq)

The resulting solution contains the desired sodium tetrachloropalladate(II), which is often found in its trihydrate form, Na₂[PdCl₄]·3H₂O, upon crystallization. wikipedia.org

Chlorination of Metallic Palladium in Aqueous Chloride Solutions

An alternative and industrially significant route involves the direct chlorination of metallic palladium, often in the form of palladium sponge, within an aqueous solution containing sodium chloride. google.com This method bypasses the need for pre-synthesized palladium(II) chloride. The process involves passing chlorine gas through a suspension of palladium metal in a sodium chloride solution. google.com

The reaction can be summarized as:

Pd (s) + Cl₂ (g) + 2 NaCl (aq) → Na₂[PdCl₄] (aq)

This process can be optimized by controlling reaction parameters such as temperature, which is often maintained between 50°C and 80°C to achieve a rapid reaction rate. google.com Industrial-scale production has been successfully demonstrated using this method, highlighting its efficiency and scalability. google.com The reaction may proceed through the formation of an intermediate hexachloropalladate species, which then reacts with additional palladium metal to yield the final tetrachloropalladate product. google.com

| Synthetic Pathway | Reactants | Key Conditions | Product |

| From Palladium(II) Chloride | Palladium(II) Chloride, Sodium Chloride | Aqueous solution | Sodium Tetrachloropalladate(II) |

| From Metallic Palladium | Palladium metal, Chlorine gas, Sodium Chloride | Aqueous solution, 50-80°C | Sodium Tetrachloropalladate(II) |

Role of Sodium Tetrachloropalladate(II) in the Synthesis of Palladium-Containing Compounds

Sodium tetrachloropalladate(II) is a versatile precursor for a diverse range of palladium-containing compounds, owing to the lability of its chloride ligands and its accessibility as a Pd(II) source.

Preparation of Phosphine (B1218219) Complexes of Palladium

Sodium tetrachloropalladate(II) is a common starting material for the synthesis of palladium(II) phosphine complexes. wikipedia.org These complexes are of immense importance in catalysis. The reaction involves the displacement of the chloride ligands by phosphine ligands. For instance, reacting Na₂[PdCl₄] with two equivalents of a monodentate phosphine ligand (PR₃) leads to the formation of complexes of the type trans-[PdCl₂(PR₃)₂]. A well-known example is the synthesis of bis(triphenylphosphine)palladium(II) chloride.

Formation of Other Palladium(II) Complexes via Ligand Exchange Processes

The chloride ligands in the [PdCl₄]²⁻ anion are susceptible to substitution by a wide variety of other ligands. This ligand exchange process is a fundamental reaction in coordination chemistry and provides access to a vast library of palladium(II) complexes with tailored electronic and steric properties. For example, sodium tetrachloropalladate(II) can react with ligands such as acetylacetonate (B107027) (acac) to form palladium(II) bis(acetylacetonate), [Pd(acac)₂]. researchgate.netnih.gov

Generation of Active Palladium(0) Species for Catalytic Systems

Many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, rely on a palladium(0) species as the active catalyst. diva-portal.org Sodium tetrachloropalladate(II), being a stable Pd(II) source, serves as a convenient precatalyst that can be reduced in situ to the active Pd(0) state. researchgate.netnih.gov This reduction is typically achieved by using various reducing agents, such as phosphines, amines, alcohols, or sodium formate (B1220265), often in the presence of a base. acs.orgorgsyn.org The ability to generate the highly reactive Pd(0) species from a stable and easy-to-handle Pd(II) precursor is a significant advantage in designing catalytic systems. researchgate.netnih.gov The catalytic cycle is then initiated by the oxidative addition of an organic halide to the generated Pd(0) complex. diva-portal.org

| Precursor | Reactant(s) | Resulting Palladium Compound/Species | Application Area |

| Na₂[PdCl₄] | Triphenylphosphine | Bis(triphenylphosphine)palladium(II) chloride | Catalysis, Synthesis |

| Na₂[PdCl₄] | Acetylacetonate | Palladium(II) bis(acetylacetonate) | Synthesis |

| Na₂[PdCl₄] | Reducing agents (e.g., sodium formate) | Palladium(0) | Catalysis (Cross-coupling reactions) |

Coordination Chemistry and Structural Elucidation in Advanced Systems

Fundamental Coordination Geometry of the Tetrachloropalladate(II) Anion

The tetrachloropalladate(II) anion, [PdCl₄]²⁻, is the defining feature of sodium tetrachloropalladate(II). As a d⁸ metal complex, the palladium(II) center typically adopts a square planar coordination geometry. hooghlywomenscollege.ac.instackexchange.com This arrangement is a consequence of the electronic configuration and the nature of the chloride ligands.

In a square planar field, the d-orbitals of the palladium(II) ion split into four distinct energy levels. The d(x²-y²) orbital is the highest in energy, followed by the d(xy) orbital. The d(z²) and the degenerate d(xz) and d(yz) orbitals are at lower energies. youtube.com This splitting pattern is a direct result of the electrostatic interactions between the metal d-orbitals and the ligands arranged in a square plane. The four chloride ligands, acting as Lewis bases, donate electron pairs to the central palladium ion, which acts as a Lewis acid. uou.ac.in

The geometry of the [PdCl₄]²⁻ anion is crucial in determining its reactivity, particularly in ligand substitution reactions, which are fundamental to its catalytic activity. The square planar arrangement provides accessible sites above and below the plane for incoming ligands to approach the metal center. libretexts.org

Ligand Substitution Kinetics and Mechanisms

Ligand substitution reactions in square planar complexes like [PdCl₄]²⁻ are central to their chemical behavior. These reactions generally proceed via an associative mechanism, which is in contrast to the more common dissociative pathways observed in octahedral complexes. libretexts.orgfiveable.me

The associative mechanism involves two key steps:

Formation of a five-coordinate intermediate: An incoming ligand attacks the square planar complex, forming a five-coordinate trigonal bipyramidal intermediate. hooghlywomenscollege.ac.infiveable.me This step is typically the rate-determining step of the reaction. fiveable.me

Departure of the leaving group: The leaving group then detaches from the intermediate to yield the final, substituted square planar product. shef.ac.uk

The rate of these substitution reactions is influenced by several factors:

Nature of the incoming ligand: More nucleophilic ligands generally react faster.

Nature of the leaving group: The bond strength between the metal and the leaving group plays a significant role.

Steric effects: Steric hindrance can slow down the reaction rate. hooghlywomenscollege.ac.in

Charge on the complex: An increase in the positive charge on the complex tends to decrease the rate of substitution. uou.ac.in

A solvent-assisted pathway can also occur, where a solvent molecule initially coordinates to the complex, and is subsequently replaced by the incoming ligand. shef.ac.uk

Spectroscopic and Diffraction-Based Characterization of Coordination Environments

A variety of sophisticated analytical techniques are employed to probe the intricate details of the coordination environment in sodium tetrachloropalladate(II) and its derivatives.

Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman) for Ligand-Metal Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the bonding between the palladium center and the chloride ligands.

FT-IR Spectroscopy: Far-infrared (far-IR) spectroscopy is particularly useful for studying the low-frequency vibrations characteristic of metal-ligand bonds. For tetrachloropalladate(II) salts, studies at low temperatures have revealed new bands in the 200–360 cm⁻¹ region, which are attributed to out-of-plane distortions of the [PdCl₄]²⁻ anion. rsc.org

Raman Spectroscopy: Raman spectra of sodium tetrachloropalladate(II) provide complementary information about the vibrational modes of the complex. nih.gov

Electronic Spectroscopy (e.g., UV-Vis) for d-Orbital Transitions

UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure of transition metal complexes. The absorption of UV or visible light by the [PdCl₄]²⁻ anion promotes electrons from lower-energy d-orbitals to higher-energy d-orbitals, a process known as a d-d transition. libretexts.org

For a square planar d⁸ complex like [PdCl₄]²⁻, these transitions occur between the filled lower-energy d-orbitals and the empty, high-energy d(x²-y²) orbital. stackexchange.comyoutube.com The energy of these transitions provides a direct measure of the d-orbital splitting energy. The UV-Vis spectrum of sodium tetrachloropalladate(II) exhibits characteristic absorption bands that are indicative of its square planar geometry. researchgate.net It's important to note that d-d transitions are only possible for metal ions with d¹ to d⁹ electron configurations. libretexts.org

X-ray Diffraction Studies for Solid-State Structures and Crystal Engineering

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction studies on salts of tetrachloropalladate(II) have confirmed the square planar geometry of the [PdCl₄]²⁻ anion.

Powder X-ray diffraction (PXRD) is also utilized to characterize the crystalline structure of materials containing sodium tetrachloropalladate(II). For instance, in the synthesis of high-entropy alloy nanosheets, PXRD patterns confirmed the face-centered cubic (fcc) structure of the resulting materials, which used a palladium precursor. acs.org These diffraction techniques are indispensable for understanding the packing of ions in the crystal lattice and for the rational design of new materials with specific structural and functional properties, a field known as crystal engineering.

| Technique | Information Obtained | Key Findings for [PdCl₄]²⁻ |

| FT-IR Spectroscopy | Vibrational modes of metal-ligand bonds. | Out-of-plane distortions of the anion at low temperatures. rsc.org |

| Raman Spectroscopy | Complementary vibrational data. | Confirms the vibrational modes of the complex. nih.gov |

| UV-Vis Spectroscopy | Electronic transitions between d-orbitals. | Characterizes d-d transitions indicative of square planar geometry. researchgate.net |

| X-ray Diffraction | Solid-state structure and crystal packing. | Confirms the square planar geometry of the anion. |

Catalytic Applications and Mechanistic Investigations of Sodium Tetrachloropalladate Ii

Homogeneous Catalysis Utilizing Sodium Tetrachloropalladate(II) as a Precatalyst

Sodium tetrachloropalladate(II) (Na₂PdCl₄) is a water-soluble, inorganic compound that serves as a convenient and effective precatalyst in a multitude of homogeneous catalytic reactions. As a palladium(II) salt, it is relatively stable and easy to handle. The core of its catalytic utility lies in its ability to be reduced in situ to the highly active palladium(0) species, which is the key intermediate that initiates the catalytic cycles of numerous transformations, particularly in the realm of cross-coupling and hydrogenation reactions. The commercially available form is typically the trihydrate, Na₂PdCl₄·3H₂O, a reddish-brown powder.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. In these processes, sodium tetrachloropalladate(II) acts as a reliable source of palladium. The general mechanism common to many of these reactions begins with the reduction of the Pd(II) precatalyst to a Pd(0) species. This is followed by the oxidative addition of an organic halide or triflate to the Pd(0) center, transmetalation with an organometallic reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst, thus continuing the cycle.

The Suzuki-Miyaura coupling is a widely used reaction that forges a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. Sodium tetrachloropalladate(II) can serve as the palladium precatalyst, which upon reduction, generates the necessary Pd(0) active species. The success of the reaction often depends on the choice of ligands, base, and solvent system, which stabilize the catalytic species and facilitate the key steps of the catalytic cycle. The reaction is valued for its operational simplicity, the commercial availability and stability of the organoboron reagents, and its tolerance of a wide range of functional groups.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table illustrates the general scope of the Suzuki-Miyaura reaction where a Pd(II) precatalyst like sodium tetrachloropalladate(II) could be employed.

| Aryl Halide/Triflate | Boronic Acid/Ester | Product | Reference |

|---|---|---|---|

| Aryl Chloride | Phenylboronic Acid | Biphenyl Derivative | |

| Vinyl Tosylate | Alkylboronic Acid | Substituted Alkene | |

| Heteroaryl Mesylate | Heteroarylboronic Acid | Biheteroaryl Compound |

Sodium tetrachloropalladate(II) is also a suitable precatalyst for other pivotal C-C bond-forming reactions, including the Heck and Sonogashira couplings.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. The Pd(II) precatalyst is reduced to Pd(0), which initiates the catalytic cycle.

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne. The reaction is traditionally co-catalyzed by a copper(I) salt, although copper-free protocols have been developed. In this context, Na₂PdCl₄ provides the essential palladium catalyst that, after reduction, undergoes oxidative addition with the halide, followed by transmetalation with a copper(I) acetylide (in the copper-catalyzed variant) and reductive elimination. The reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Table 2: Overview of Heck and Sonogashira Coupling Reactions This table summarizes the key components of the Heck and Sonogashira reactions.

| Reaction | Coupling Partners | Key Reagents | Bond Formed | Reference |

|---|---|---|---|---|

| Heck Coupling | Alkene + Aryl/Vinyl Halide | Base (e.g., Triethylamine) | C(sp²)=C(sp²) |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Base (e.g., Amine), Cu(I) salt (optional) | C(sp²)-C(sp) | |

The Negishi coupling facilitates C-C bond formation between an organic halide and an organozinc reagent. This reaction is notable for its high functional group tolerance and the reactivity of organozinc compounds. Sodium tetrachloropalladate(II), in combination with appropriate ligands, can catalyze these transformations. The catalytic cycle mirrors other cross-coupling reactions, involving a Pd(0)/Pd(II) cycle.

When using secondary alkylzinc reagents, a significant challenge is the potential for β-hydride elimination from the palladium-alkyl intermediate, which can lead to undesired byproducts. The development of specialized phosphine (B1218219) ligands has been crucial in promoting the desired reductive elimination over this competing pathway, enabling the efficient coupling of secondary alkyl groups. The method is a powerful tool for C(sp³)-C(sp²) bond formation.

Table 3: Negishi Coupling of Alkylzinc Reagents with Aryl Halides This table shows examples of the Negishi coupling involving various alkylzinc reagents.

| Alkylzinc Halide | Aryl Halide | Product Type | Key Challenge | Reference |

|---|---|---|---|---|

| Isopropylzinc Bromide | 2-Bromoanisole | Branched Alkyl-Aryl | β-Hydride Elimination | |

| Cyclohexylzinc Chloride | 4-Chlorotoluene | Cycloalkyl-Aryl | Reductive Elimination Rate |

The utility of sodium tetrachloropalladate(II) as a precatalyst extends to a broader range of C-C and C-X (where X is a heteroatom like N, O, or S) bond-forming reactions. By selecting the appropriate organometallic reagent and reaction conditions, various cross-coupling reactions can be achieved.

Stille Coupling: Utilizes organostannane reagents.

Hiyama Coupling: Employs organosilicon reagents.

Kumada Coupling: Involves organomagnesium (Grignard) reagents.

Buchwald-Hartwig Amination: Forms C-N bonds by coupling an amine with an aryl halide.

In each of these named reactions, Na₂PdCl₄ can serve as the initial source of palladium, which is converted in situ to the catalytically active Pd(0) state. These methods collectively provide a versatile toolkit for constructing

Oxidation and Oxygenation Reactions

Catalysts derived from sodium tetrachloropalladate(II) are instrumental in mediating a variety of oxidation and oxygenation reactions, transforming simple organic molecules into valuable carbonyl compounds and other oxygenated products.

A quintessential example of palladium-catalyzed oxidation is the Wacker process, an industrial method for the aerobic oxidation of ethylene (B1197577) to acetaldehyde (B116499). samaterials.com This process historically utilizes a palladium(II) chloride catalyst, often generated in situ from precursors like Na₂PdCl₄, in the presence of a copper(II) chloride co-catalyst. samaterials.com The fundamental steps involve the nucleophilic attack of water on a palladium-coordinated ethylene molecule, followed by a series of transformations leading to the formation of acetaldehyde and palladium(0). The copper co-catalyst serves to reoxidize the palladium(0) back to its active palladium(II) state, allowing the catalytic cycle to continue. samaterials.com The lab-scale equivalent, the Wacker-Tsuji oxidation, extends this methodology to a broader range of terminal olefins, yielding methyl ketones. matthey.com

Beyond the classic Wacker-type reactions, catalysts originating from Na₂PdCl₄ are employed in the aerobic oxidation of alcohols to aldehydes and ketones. This transformation represents a green alternative to traditional methods that use stoichiometric, often toxic, oxidants. rsc.orggoogle.com The catalytic cycle for alcohol oxidation typically involves the coordination of the alcohol to the Pd(II) center, followed by a β-hydride elimination step to form the carbonyl product and a palladium hydride species. google.com The subsequent regeneration of the Pd(II) catalyst is often achieved using molecular oxygen as the terminal oxidant. rsc.orggoogle.com

The versatility of Na₂PdCl₄ as a catalyst precursor is further demonstrated in its application for the oxidation of other substrates. For instance, studies have investigated the kinetics of olefin oxidation by tetrachloropalladate in aqueous solutions, providing fundamental insights into the reaction mechanism. researchgate.net Furthermore, supported palladium catalysts derived from Na₂PdCl₄ have been utilized in the selective oxidation of various organic compounds. rsc.org

| Substrate | Product | Catalyst System | Key Features |

| Ethylene | Acetaldehyde | PdCl₂/CuCl₂ (from Na₂PdCl₄) | Industrial Wacker process, aerobic oxidation. samaterials.com |

| Terminal Olefins | Methyl Ketones | Pd(II) catalyst (from Na₂PdCl₄) | Wacker-Tsuji oxidation, broad applicability. matthey.com |

| Alcohols | Aldehydes/Ketones | Pd(II) catalyst (from Na₂PdCl₄) | Aerobic oxidation, green alternative. rsc.orggoogle.comgoogle.com |

| Olefins | Carbonyl Compounds | Tetrachloropalladate | Kinetic studies on reaction mechanism. researchgate.net |

C-H Activation and Functionalization Strategies

The direct functionalization of otherwise inert C-H bonds is a transformative strategy in modern organic synthesis, and palladium catalysts, often generated from Na₂PdCl₄, play a pivotal role in this field. C-H activation avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes.

One of the most significant applications is in C-H arylation , where a C-H bond is converted into a C-C bond with an aryl group. Palladium-catalyzed intramolecular C-H arylation of (hetero)aryl chlorides has been shown to be an efficient method for synthesizing a variety of cyclic compounds, including cyclobutarenes, indanes, and indolines. nsf.gov These reactions often employ a palladium catalyst in conjunction with a suitable ligand and base. nsf.gov The mechanism is believed to involve a C-H activation step to form a palladacycle intermediate, which then undergoes reductive elimination to form the C-C bond. nsf.gov

C-H alkenylation , the formation of a C-C double bond from a C-H bond and an alkene, is another powerful transformation. Palladium-catalyzed methods have been developed for the acyl C-H alkenylation of aldehydes with alkenyl triflates, providing access to a range of multi-substituted cyclic alkenes under mild conditions. frontiersin.org

Furthermore, C-H carbonylation introduces a carbonyl group directly into a molecule. Palladium iodide-based catalysts, which can be prepared from Na₂PdCl₄, have demonstrated high efficiency in various carbonylation processes, including oxidative carbonylations. researchgate.net These reactions allow for the direct incorporation of carbon monoxide into organic substrates to produce valuable carbonyl compounds. researchgate.net

| C-H Functionalization Strategy | Substrate Type | Coupling Partner | Product Type |

| Intramolecular C-H Arylation | (Hetero)aryl chlorides | - | Cyclobutarenes, indanes, indolines nsf.gov |

| Acyl C-H Alkenylation | Aldehydes | Alkenyl triflates | Multi-substituted cyclic alkenes frontiersin.org |

| Oxidative C-H Carbonylation | Various organic substrates | Carbon monoxide | Carbonyl compounds researchgate.net |

Heterogeneous Catalysis Derived from Sodium Tetrachloropalladate(II)

Sodium tetrachloropalladate(II) is a cornerstone precursor for the synthesis of heterogeneous palladium catalysts. These solid-supported catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability.

Formation of Active Palladium Nanoparticle Catalysts from Na₂PdCl₄ Precursor

The reduction of sodium tetrachloropalladate(II) is a common and effective method for the preparation of palladium nanoparticles (PdNPs). cymitquimica.com The size, shape, and catalytic activity of the resulting nanoparticles can be controlled by varying the synthesis conditions, such as the reducing agent, stabilizer, and temperature.

Various methods have been employed for the synthesis of PdNPs from Na₂PdCl₄. The polyol process, where a polyol like ethylene glycol acts as both the solvent and reducing agent, has been used to produce quasi-spherical palladium clusters with an average diameter of approximately 2.6 nm in the presence of a stabilizer like poly(N-vinyl-2-pyrrolidone) (PVP). nih.gov Chemical reduction using agents such as sodium borohydride (B1222165) in the presence of stabilizing agents like tetradecyl trimethyl ammonium (B1175870) bromide (TTAB) is another widely used technique. frontiersin.org A binary surfactant system of sodium oleate (B1233923) and cetyltrimethylammonium chloride (CTAC) has been shown to produce highly monodisperse Pd NPs. rsc.org The hydrothermal method, which involves a chemical reaction in a solvent at elevated temperature and pressure, also utilizes Na₂PdCl₄ as a precursor for PdNP synthesis. acs.org

The characteristics of the synthesized PdNPs are crucial for their catalytic performance. For instance, multi-pod shaped PdNPs have demonstrated superior electrocatalytic activity in the ethanol (B145695) oxidation reaction compared to spherical nanoparticles, which is attributed to their higher surface area and surface energy. nih.gov

| Synthesis Method | Reducing Agent | Stabilizer/Surfactant | Resulting Nanoparticle Characteristics |

| Polyol Process | Ethylene Glycol | Poly(N-vinyl-2-pyrrolidone) (PVP) | Quasi-spherical clusters, ~2.6 nm diameter nih.gov |

| Chemical Reduction | Sodium Borohydride | Tetradecyl trimethyl ammonium bromide (TTAB) | Nanosized Pd cores frontiersin.org |

| Binary Surfactant | Sodium Oleate | Cetyltrimethylammonium chloride (CTAC) | Highly monodisperse, ~29.7 nm diameter rsc.org |

| Hydrothermal Method | Various (e.g., PEG, CH₂O, EG) | - | Size-controlled nanoparticles (70-220 nm) acs.org |

Design and Performance of Supported Palladium Catalysts

Immobilizing palladium nanoparticles on a solid support enhances their stability and facilitates their use in practical applications. Sodium tetrachloropalladate(II) serves as a convenient precursor for the preparation of a wide range of supported palladium catalysts.

Common support materials include alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and various forms of carbon. The choice of support can significantly influence the catalytic performance. For example, alumina-supported palladium catalysts are widely used in various chemical industries due to their excellent mechanical strength and structural stability. rsc.org Silica-supported palladium catalysts are known for their high surface area and thermal stability, making them effective in hydrogenation, oxidation, and cross-coupling reactions. samaterials.comrsc.org Carbon nanotubes (CNTs) have also emerged as a promising support material due to their unique properties, and Pd/CNT catalysts have shown high activity and stability in cross-coupling reactions and dehydrogenation processes. rsc.orgmdpi.com

The preparation method of the supported catalyst is also critical. A facile method for preparing supported palladium catalysts involves the quick adsorption of water-dissolved Na₂PdCl₄ onto a support like activated carbon, followed by in-situ reduction. nsf.gov This approach avoids complex multi-step procedures. The performance of these supported catalysts has been demonstrated in various applications, including the hydrogenation of benzene, the Heck reaction, and the hydrodechlorination of pollutants. rsc.orgresearchgate.netpsu.edu

Mechanistic Pathways in Palladium-Catalyzed Transformations

Understanding the fundamental mechanistic steps of palladium-catalyzed reactions is crucial for optimizing existing catalytic systems and designing new, more efficient ones. Catalysts derived from sodium tetrachloropalladate(II) typically operate through a catalytic cycle involving key elementary steps.

Oxidative Addition and Reductive Elimination Steps

Two of the most fundamental and recurring steps in palladium catalysis are oxidative addition and reductive elimination. These processes involve changes in the oxidation state of the palladium center.

Oxidative addition is a reaction where a metal complex with a low oxidation state is oxidized by the insertion of the metal into a covalent bond. In many palladium-catalyzed cross-coupling reactions, the active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precursor like Na₂PdCl₄. This Pd(0) species then undergoes oxidative addition with a substrate, typically an organic halide (R-X), to form a Pd(II) intermediate. acs.org The mechanism of oxidative addition can be influenced by the nature of the ligands and the substrate. nih.gov For example, with MeI, the oxidative addition to a Pd(II) complex has been shown to proceed via an Sₙ2 mechanism. utas.edu.au

Reductive elimination is the microscopic reverse of oxidative addition. In this step, two ligands on the palladium center couple and are eliminated from the metal, forming a new covalent bond between them. This process reduces the oxidation state of the palladium, typically from Pd(II) to Pd(0) or from Pd(IV) to Pd(II), regenerating the active catalyst for the next cycle. princeton.eduyoutube.com The rate and facility of reductive elimination are influenced by the nature of the ligands and the groups being eliminated. utas.edu.au For instance, the reductive elimination of ethane (B1197151) from a Pd(IV) complex has been studied and is a key step in certain catalytic C-C bond-forming reactions. utas.edu.au These two fundamental steps, oxidative addition and reductive elimination, are cornerstones of many palladium-catalyzed transformations, including cross-coupling reactions and C-H functionalization. acs.org

Transmetalation Processes in Cross-Coupling

Transmetalation is a crucial elementary step in the catalytic cycles of many cross-coupling reactions, involving the transfer of an organic group from an organometallic reagent to the palladium(II) center. mit.edu Sodium tetrachloropalladate(II), serving as a precursor to the active Pd(0) catalyst, initiates a cycle where transmetalation follows the oxidative addition of an organic halide to the Pd(0) species. libretexts.orgnih.gov The general form of a cross-coupling reaction is R′–X + M–R → R′–R + M–X, where new carbon-carbon bonds are formed. mit.edu The nature of the organometallic reagent dictates the specific type of cross-coupling reaction, such as Suzuki-Miyaura (organoboron), Stille (organotin), Negishi (organozinc), and Sonogashira (organocopper) couplings. mit.edunih.gov

The mechanism of transmetalation can be complex and is highly dependent on the substrates, ligands, and reaction conditions. nih.gov In the extensively studied Suzuki-Miyaura coupling, two primary pathways for transmetalation have been proposed: the "oxo-palladium pathway" and the "boronate pathway". nih.gov

The oxo-palladium pathway involves the initial reaction of the palladium(II) halide complex with a base (e.g., hydroxide (B78521) or alkoxide) to form a palladium-hydroxo or -alkoxo complex. This species then reacts with the organoboron reagent. In contrast, the boronate pathway suggests that the organoboron reagent is first activated by the base to form a more nucleophilic boronate species, which then directly engages in transmetalation with the palladium(II) halide complex. nih.gov The presence of phase transfer catalysts has been shown to shift the dominant mechanism towards the boronate pathway, leading to significant rate enhancements. nih.gov

Mechanistic studies on the cross-coupling of arylsilanolates have revealed a dual pathway for transmetalation. It can proceed through a thermal process via an 8-Si-4 intermediate without requiring anionic activation. Alternatively, arylsilanolates can act as activators for transmetalation via a hypervalent 10-Si-5 siliconate intermediate. Hammett analysis has shown that electron-donating groups on the silicon nucleophile and electron-withdrawing groups on the electrophile accelerate the transmetalation process.

The table below summarizes key findings from mechanistic studies on transmetalation in palladium-catalyzed cross-coupling reactions.

Table 1: Mechanistic Insights into Transmetalation in Palladium-Catalyzed Cross-Coupling

| Cross-Coupling Type | Organometallic Reagent | Key Mechanistic Features of Transmetalation |

|---|---|---|

| Suzuki-Miyaura | Organoboron | Proceeds via either an oxo-palladium or a boronate pathway, influenced by bases and phase transfer catalysts. nih.gov |

| Stille | Organotin | Generally proceeds through an associative mechanism with a five-coordinate intermediate. |

| Negishi | Organozinc | Typically involves a four-centered transition state. |

Role of Ligands and Additives in Catalytic Cycles

Ligands and additives play a pivotal role in catalytic cycles initiated by sodium tetrachloropalladate(II), profoundly influencing the catalyst's activity, stability, and selectivity. Sodium tetrachloropalladate(II) itself can be used to generate phosphine complexes of palladium, which are active catalysts. wikipedia.org

Ligands: The coordination of ligands to the palladium center modifies its electronic and steric properties, which in turn affects the rates of the elementary steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. nih.gov

Phosphine Ligands: Sterically bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine, are highly effective in promoting the oxidative addition of aryl chlorides and facilitate reductive elimination. nih.gov The development of specialized dialkylbiarylphosphine ligands has significantly expanded the scope and efficiency of cross-coupling reactions. nih.gov In the Heck reaction, the choice between monodentate and bidentate phosphine ligands can determine the operative mechanistic pathway (neutral vs. cationic). libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands in palladium catalysis due to their strong σ-donating ability, which enhances the stability and activity of the catalyst. mdpi.com They have proven to be excellent substitutes for phosphines in a variety of cross-coupling reactions. mdpi.com The steric bulk of the NHC ligand is a critical parameter influencing catalytic activity. mdpi.com

Additives: Various additives are often essential for the success of cross-coupling reactions.

Bases: In Suzuki-Miyaura couplings, a base such as potassium carbonate or sodium hydroxide is crucial for the transmetalation step. nih.govresearchgate.net The base activates the organoboron reagent or facilitates the formation of a more reactive palladium-hydroxo species. nih.govresearchgate.net

Salts: Additives like silver salts (e.g., Ag₂O) can act as halide scavengers, promoting the reactivity of the palladium complex by generating a more electrophilic intermediate. nih.gov

Other Additives: In certain cases, the addition of phenols has been shown to broaden the substrate scope of cross-coupling reactions, for instance, in the coupling of hindered substrates. mit.edu The exact role of such additives can be complex, potentially involving an increase in the solubility of other reagents. mit.edu Some cross-coupling reactions, however, have been developed to be "additive-free," which simplifies the reaction setup and purification. nih.gov

The following table provides examples of ligands and additives and their functions in palladium-catalyzed cross-coupling reactions.

Table 2: Influence of Ligands and Additives in Palladium-Catalyzed Cross-Coupling

| Component | Example | Function in Catalytic Cycle |

|---|---|---|

| Ligand | Tri-tert-butylphosphine | Promotes oxidative addition and reductive elimination. nih.gov |

| N-Heterocyclic Carbene (IPr) | Stabilizes the catalytic species and enhances activity. researchgate.net | |

| (R)-BINAP | Induces asymmetry in enantioselective reactions. libretexts.org | |

| Additive | Potassium Carbonate (K₂CO₃) | Acts as a base to facilitate transmetalation in Suzuki-Miyaura coupling. nih.govresearchgate.net |

| Silver(I) Oxide (Ag₂O) | Functions as a halide scavenger. nih.gov |

In-situ Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates in catalytic cycles provides invaluable mechanistic insights. In-situ spectroscopic techniques are powerful tools for monitoring the real-time evolution of catalytic species derived from precursors like sodium tetrachloropalladate(II).

Surface-Enhanced Raman Scattering (SERS): SERS has emerged as a sensitive technique for monitoring heterogeneous catalytic reactions in real-time. For instance, in-situ SERS has been employed to study palladacycle-mediated carbonylation reactions. nih.gov By assembling palladacycles on the surface of gold nanoparticles, the reaction can be monitored through changes in the SERS spectra as the reaction proceeds. nih.gov This approach allows for the investigation of reaction kinetics, revealing a pseudo-first-order rate law for the carbonylation process. nih.gov More recently, the assembly of catalytically active palladium nanocubes into dimers has been shown to significantly enhance the plasmonic activity, enabling in-situ SERS monitoring of Suzuki-Miyaura cross-coupling reactions at the single-dimer level. nih.gov This technique allows for kinetic monitoring using a variety of aryl halide substrates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is another powerful method for elucidating reaction mechanisms. It can be used to identify and quantify reactants, intermediates, and products directly in the reaction mixture. For example, in-situ NMR studies have been instrumental in understanding ligand exchange processes on the surface of nanocrystals. nih.gov

Spectrophotometric Titration: This technique can be used in conjunction with others, like NMR, to study ligand exchange reactions and determine their thermodynamic parameters. nih.gov

The ability to monitor these reactions as they happen provides a deeper understanding of the catalytic cycle, including the identification of rate-limiting steps and catalyst deactivation pathways.

The table below highlights some in-situ spectroscopic techniques and their applications in studying palladium-catalyzed reactions.

Table 3: In-situ Spectroscopic Techniques for Mechanistic Studies

| Spectroscopic Technique | Application in Palladium Catalysis | Information Obtained |

|---|---|---|

| Surface-Enhanced Raman Scattering (SERS) | Monitoring of Suzuki-Miyaura coupling and carbonylation reactions. nih.gov | Real-time kinetics, identification of surface-adsorbed species. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Studying ligand exchange and reaction progress. nih.gov | Identification and quantification of species in solution, reaction kinetics. |

Nanoscience and Materials Engineering with Sodium Tetrachloropalladate Ii

Synthesis of Palladium Nanomaterials using Sodium Tetrachloropalladate(II) as a Precursor

The synthesis of palladium (Pd) nanomaterials from sodium tetrachloropalladate(II) is a foundational aspect of its application in materials science. By carefully controlling reaction parameters, researchers can dictate the final size, shape, and composition of the resulting nanostructures, thereby fine-tuning their properties for specific applications.

Controlled Synthesis of Palladium Nanoparticles: Size and Shape Control

The ability to control the size and shape of palladium nanoparticles is critical, as these parameters directly influence their catalytic activity and surface area. nih.gov One common method is the polyol process, where Na₂PdCl₄ is reduced in a high-boiling-point solvent like ethylene (B1197577) glycol. The presence of a capping agent, such as polyvinylpyrrolidone (B124986) (PVP), is essential to prevent agglomeration and to direct the growth of the nanoparticles. utuvolter.fi

Research has demonstrated that temperature is a key variable in controlling particle size. For instance, in a synthesis using ethylene glycol as the reducing agent and PVP as a capping agent, varying the reaction temperature has a direct impact on the average size of the resulting nearly spherical palladium nanoparticles.

| Reaction Temperature (°C) | Average Particle Size (nm) |

|---|---|

| 80 | 7.5 ± 0.5 |

| 100 | 9.5 ± 0.5 |

| 120 | 10.5 ± 0.5 |

The shape of palladium nanocrystals can also be manipulated by the choice of precursor and the kinetics of the reduction reaction. Studies have shown that when using cuboctahedral Pd seeds, the slow reduction of Na₂PdCl₄ promotes thermodynamically controlled growth, leading to the formation of octahedrons. nih.govresearchgate.net In contrast, a faster-reducing precursor can lead to kinetically controlled growth and the formation of different shapes like tetrahedrons. nih.govresearchgate.net This demonstrates the precise level of control achievable by selecting the appropriate palladium source and reaction conditions.

Formation of Bimetallic and Core-Shell Nanostructures (e.g., Pd-Ag, Pt-Pd)

Building upon the synthesis of single-metal nanoparticles, sodium tetrachloropalladate(II) is also used to create more complex bimetallic and core-shell nanostructures. These materials often exhibit synergistic properties that surpass those of their individual components.

Pd-Ag Nanostructures: Bimetallic palladium-silver nanoparticles can be prepared by the simultaneous reduction of Na₂PdCl₄ and a silver precursor in ethylene glycol. The introduction of silver ions can influence the final morphology of the nanostructures. For example, the interaction of silver ions on the crystal facets of growing palladium nanoparticles can disrupt the typical spherical growth, leading to the formation of triangular shapes.

Pt-Pd Nanostructures: Platinum-palladium core-shell nanoparticles are of significant interest for catalytic applications. nih.govresearchgate.net A typical synthesis involves the preparation of platinum (Pt) nanoparticle seeds, followed by the successive reduction of Na₂PdCl₄ onto their surface. osti.gov This process creates a palladium shell over the platinum core. Research has shown that during this process, the Pt cores are protected by the overgrowth of the Pd shells. osti.gov The growth of the palladium shell can occur through different mechanisms, including layer-by-layer growth and the formation of islands on a wetting layer. osti.gov Additionally, continuous-flow reactors can be employed for the scalable synthesis of Pd@Pt core-shell nanocrystals, using Na₂PdCl₄ to form the initial palladium seeds (e.g., icosahedra, cubes, octahedra) before the deposition of a platinum shell. acs.org

Fabrication of Palladium Nanocrystals and Nanoframes

The fabrication of palladium nanocrystals with well-defined facets is a key area of research, as the catalytic properties of palladium are highly dependent on its surface atomic arrangement. nih.gov

Palladium Nanocrystals: As mentioned previously, Na₂PdCl₄ can be used as a precursor to grow specific shapes of nanocrystals. sigmaaldrich.com By starting with pre-formed palladium seeds, such as 13 nm icosahedra synthesized from Na₂PdCl₄, and carefully controlling the subsequent growth conditions, a variety of shapes can be achieved. acs.org For example, using Na₂PdCl₄ in a seeded-growth process under thermodynamically controlled conditions consistently yields octahedral nanocrystals. nih.govresearchgate.net The ability to selectively synthesize polyhedral nanocrystals like cubes and octahedra from Na₂PdCl₄ allows for the investigation of structure-dependent catalysis. acs.org

While the synthesis of hollow palladium nanoframes is an active area of nanoscience, detailed procedures specifically utilizing sodium tetrachloropalladate(II) are part of ongoing research to create catalysts with even higher surface areas and more active sites.

Applications of Palladium Nanomaterials in Advanced Technologies

The palladium nanomaterials synthesized from sodium tetrachloropalladate(II) are integral to several advanced technologies, primarily due to their exceptional catalytic and electronic properties.

Electrocatalytic Applications in Fuel Cells

Palladium-based nanomaterials are excellent electrocatalysts, particularly for alcohol oxidation reactions in direct alcohol fuel cells (DAFCs). mdpi.com Palladium is a promising alternative to platinum, which is more expensive and susceptible to poisoning by carbon monoxide, a common intermediate in alcohol oxidation. rsc.org

The catalytic efficiency of palladium is size-dependent, and nanostructuring is key to maximizing its performance. mdpi.com Bimetallic palladium catalysts, such as Pt-Pd nanostructures, often show enhanced activity and stability. nih.govresearchgate.net For example, porous Pt-Pd bimetallic nanostructures have demonstrated superior electrocatalytic activity for the methanol (B129727) oxidation reaction compared to commercial Pt/C catalysts. scielo.br The synergistic effects in core-shell structures, like Au-PtPd nanoparticles, can lead to a higher tolerance for methanol oxidation, which is a critical challenge in direct methanol fuel cells. ibs.re.kr The modifications of Pd-based catalysts into alloy or core-shell structures are a key strategy for developing materials with the high activity, durability, and stability required for the commercialization of fuel cells. nih.govresearchgate.net

| Electrocatalyst | Peak Current Density (mA/cm²) | Note |

|---|---|---|

| Porous Pt-Pd Nanostructures | 0.67 | Demonstrates enhanced activity. scielo.br |

| Commercial Pt/C Catalyst | 0.31 | Standard benchmark catalyst. scielo.br |

Sensor Development and Chemoresistive Sensing

Palladium nanoparticles are highly effective materials for chemical sensor development, especially for the detection of hydrogen gas. utuvolter.fi Chemoresistive sensors operate by measuring the change in electrical resistance of the sensing material upon exposure to a target analyte.

When palladium nanoparticles are exposed to hydrogen, they readily absorb it and form palladium hydride (PdHₓ). This transformation causes a change in the electronic structure and physical volume of the palladium, leading to a measurable change in the resistance of the sensor device. The high surface-area-to-volume ratio of nanoparticles provides a large interface for this interaction, enhancing the sensor's sensitivity and response time.

Research has shown that thin films of palladium nanoparticles, synthesized via the polyol reduction of sodium tetrachloropalladate(II), can be used to fabricate effective resistive hydrogen sensors. utuvolter.fi These sensors can operate at relatively low temperatures (e.g., 50°C) and detect hydrogen concentrations in the parts-per-million (ppm) range with very fast response times. utuvolter.fi Doping other materials, like tin dioxide, with palladium nanoparticles is another strategy to create highly sensitive and selective chemoresistive sensors for hydrogen. researchgate.net

Integration into Metal-Organic Frameworks (MOFs) for Catalysis and Adsorption

Sodium tetrachloropalladate(II) serves as a critical precursor for incorporating palladium (Pd) species into the structure of metal-organic frameworks (MOFs). This integration aims to create highly effective heterogeneous catalysts and adsorbents by combining the porous nature and high surface area of MOFs with the catalytic or adsorptive properties of palladium.

The incorporation of palladium into MOFs can be achieved through various methods, including post-synthetic modification or by using a palladium-containing linker during the MOF synthesis. A notable example involves the design of two-dimensional isostructural MOFs containing Pd(II) active sites. In one study, bipyridyl dicarboxylate linkers were used to create [Mg(bpdc)(DMF)2PdCl2]n (Pd@Mg:JMS-2) and [Mn(bpdc)(DMF)2PdCl2]n (Pd@Mn:JMS-2). nih.gov These MOFs were evaluated as heterogeneous catalysts for the hydrogenation of carbon dioxide to formate (B1220265), demonstrating impressive catalytic activity. nih.gov

The catalytic performance of these Pd-containing MOFs is often superior to their homogeneous counterparts. For instance, under optimal conditions, the turnover numbers for formate production were significantly high, showcasing the enhanced activity achieved by anchoring the palladium complexes within the MOF structure. nih.gov The structural integrity of the MOFs is typically maintained after the catalytic cycles, highlighting their robustness. nih.gov

In the realm of adsorption, MOFs are recognized for their potential in capturing various gaseous pollutants due to their tunable porosity and chemical properties. rsc.org The introduction of palladium via precursors like sodium tetrachloropalladate(II) can enhance the selective adsorption of specific molecules. The synergistic effect of the MOF's high surface area and the specific interactions with the palladium centers can lead to efficient and selective gas separation and storage. rsc.org Computational studies, including molecular dynamics and grand canonical Monte Carlo simulations, are employed to understand the molecular-level mechanisms of gas adsorption in these porous materials. researchgate.net

Table: Examples of Pd-Integrated MOFs and their Applications

| MOF System | Palladium Precursor | Application | Key Findings |

| Pd@Mg:JMS-2 | Sodium tetrachloropalladate(II) (used to synthesize the Pd-linker) | Catalytic hydrogenation of CO2 to formate | Achieved a formate turnover number of 7272 after 24 hours. nih.gov |

| Pd@Mn:JMS-2 | Sodium tetrachloropalladate(II) (used to synthesize the Pd-linker) | Catalytic hydrogenation of CO2 to formate | Exhibited a higher formate turnover number of 9808 after 24 hours. nih.gov |

| Pd@Fe-MOF-IL | Palladium(II) chloride (derived from palladium precursors) | Catalysis (Sonogashira–Hagihara coupling) | Demonstrated effective catalytic activity for coupling aryl halides with terminal alkynes. nih.gov |

Nanocomposites and Hybrid Materials Fabrication

Sodium tetrachloropalladate(II) is a key ingredient in the fabrication of nanocomposites and hybrid materials, where palladium nanoparticles (NPs) are dispersed within a matrix to create materials with enhanced properties. These materials find applications in catalysis, electronics, and sensing.

The synthesis of these nanocomposites often involves the in-situ reduction of sodium tetrachloropalladate(II) in the presence of a stabilizing agent or a support material. This bottom-up approach allows for greater control over the size, shape, and dispersion of the resulting palladium nanoparticles, which are crucial for the final properties of the nanocomposite. mdpi.com

Various techniques are employed for the fabrication of these materials, including:

Solution Blending: This method involves mixing a solution containing sodium tetrachloropalladate(II) with a polymer solution, followed by reduction to form Pd NPs within the polymer matrix.

In Situ Polymerization: In this technique, the polymerization of monomers occurs in the presence of sodium tetrachloropalladate(II), and the subsequent reduction of the palladium salt leads to the formation of a polymer nanocomposite.

Sol-Gel Process: This method is used to create hybrid inorganic-polymer nanocomposites. mdpi.com Sodium tetrachloropalladate(II) can be incorporated into a sol-gel matrix, which upon gelation and reduction, results in palladium nanoparticles embedded in a ceramic or glass-like material.

A significant challenge in nanocomposite fabrication is preventing the agglomeration of nanoparticles to maintain a high surface area and ensure homogeneous dispersion. mdpi.com Surface functionalization of the nanoparticles or the matrix material is often employed to improve compatibility and prevent clumping. mdpi.com

Hybrid materials can be classified into two main categories based on the interaction between the organic and inorganic components. Class I hybrids exhibit weak interactions like van der Waals or hydrogen bonds, while Class II hybrids feature strong covalent bonds between the components. mdpi.com The choice of fabrication method and precursors like sodium tetrachloropalladate(II) influences the type of interaction and the ultimate properties of the hybrid material.

Applications in Specialized Chemical Synthesis and Environmental Remediation

Role in Fine Chemical Synthesis and Pharmaceutical Intermediates

Sodium tetrachloropalladate(II) is an important reagent in the field of fine chemical synthesis, where it is instrumental in constructing complex molecular architectures. Its primary role is as a precursor for various palladium catalysts, which are essential for a multitude of organic transformations. This makes it particularly valuable in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. dhu.edu.cn

The compound is frequently used to generate palladium(0) and palladium(II) phosphine (B1218219) complexes, which are workhorse catalysts for cross-coupling reactions. researchgate.net These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which form the backbone of many modern drugs. Sodium tetrachloropalladate(II) offers a convenient and soluble source of palladium that can be readily converted into the desired catalytically active species. researchgate.net

Furthermore, Na₂PdCl₄ serves as a metal precursor for the synthesis of palladium nanocrystals and nanoparticles. dhu.edu.cnsigmaaldrich.com These nanoparticles are highly effective catalysts due to their large surface-area-to-volume ratio and are employed in a variety of synthetic reactions, including oxidations and hydrogenations, which are common steps in multi-step pharmaceutical manufacturing. sigmaaldrich.com

Environmental Catalysis for Pollutant Degradation

The catalytic properties derived from sodium tetrachloropalladate(II) are extensively explored for environmental remediation purposes. Palladium-based catalysts, often in the form of nanoparticles synthesized from Na₂PdCl₄ or its analogs, have shown significant promise in breaking down persistent organic and inorganic pollutants in water and soil.

Palladium nanoparticles (PdNPs) derived from precursors like sodium tetrachloropalladate(II) are effective catalysts for the degradation of persistent organic pollutants, particularly synthetic dyes found in industrial wastewater. epa.govresearchgate.net These dyes are often toxic and resistant to conventional wastewater treatment methods.

The typical degradation process involves using a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in conjunction with the PdNP catalyst. The nanoparticles facilitate the transfer of electrons from the borohydride to the dye molecules, breaking them down into less harmful, smaller molecules. researchgate.net The high catalytic efficiency of PdNPs allows for rapid degradation of various classes of dyes. researchgate.netresearchgate.net Researchers have successfully used PdNPs supported on various materials, including magnetic reduced graphene oxide and biopolymers, to degrade pollutants like methylene (B1212753) blue, rhodamine B, and methyl orange, demonstrating the potential for these catalysts in eco-friendly water remediation. epa.govresearchgate.netrsc.org

Table 1: Examples of Organic Pollutants Degraded by Palladium Nanoparticle Catalysts

| Pollutant | Catalyst System | Key Findings |

| Methylene Blue | PdNPs on magnetic reduced graphene oxide (Pd/Fe₃O₄-PEI-RGO) | Superior catalytic activity with degradation efficiency above 99%; catalyst is magnetically separable and can be recycled nine times without significant loss in activity. researchgate.netrsc.org |

| Methyl Orange | Hollow PdNPs with electrically active biofilms | Hollow PdNPs showed a four-fold enhancement in degradation rate compared to the biofilm alone, acting as electron carriers and reaction centers. nih.gov |

| Rhodamine B | PdNPs synthesized using gum olibanum | Nanoparticles exhibited excellent catalytic activity in the reduction of the dye with sodium borohydride, demonstrating potential for environmental remediation. epa.govresearchgate.net |

| 4-Nitrophenol | PdNPs synthesized using gum olibanum | Demonstrated effective catalytic reduction, highlighting the application of biogenic palladium nanoparticles as nanocatalysts for wastewater treatment. epa.govresearchgate.net |

A significant application of catalysts derived from sodium tetrachloropalladate(II) is the remediation of water contaminated with hexavalent chromium (Cr(VI)). Cr(VI) is a highly toxic and carcinogenic pollutant originating from industrial processes. Catalytic reduction converts it to the much less toxic and less mobile trivalent chromium (Cr(III)). dhu.edu.cn

Palladium-based catalysts, including palladium nanoparticles (PdNPs) and bimetallic nanoparticles (e.g., Fe/Pd), are highly efficient for this transformation. dhu.edu.cnmdpi.com In these systems, sodium tetrachloropalladate(II) or an analogous salt like potassium tetrachloropalladate (K₂PdCl₄) is used as the palladium source to synthesize the catalytically active nanoparticles, which are often immobilized on a support material like polymer nanofibers, filter paper, or biomass. dhu.edu.cnmdpi.comacs.orgmdpi.com The reduction of Cr(VI) is typically carried out in the presence of a reducing agent like formic acid or through the use of zero-valent iron in bimetallic systems. mdpi.comnih.gov The palladium component acts as a catalyst, accelerating the transfer of electrons to Cr(VI), leading to its rapid and efficient reduction to Cr(III). dhu.edu.cnacs.org Studies have shown that these catalytic systems are not only effective but also reusable, which is crucial for practical environmental applications. mdpi.comacs.org

Table 2: Research Findings on Palladium-Catalyzed Cr(VI) Reduction

| Catalyst System | Palladium Source | Support Material | Key Findings |

| PdNPs | Potassium tetrachloropalladate (K₂PdCl₄) | Electrospun PEI/PVA nanofibers | Displayed excellent catalytic activity and reusability for the reduction of Cr(VI) to Cr(III) in the presence of a reducing agent. dhu.edu.cnacs.org |

| Fe/Pd Bimetallic NPs | Palladate ions (PdCl₄²⁻) | Filter paper | The Fe/Pd NP-assembled filter paper showed powerful catalytic activity and outstanding reusability, converting over 97% of Cr(VI) even in the third cycle. mdpi.com |

| PdNPs | Sodium tetrachloropalladate(II) | Neurospora crassa biomass | Biomass-supported PdNPs demonstrated robust catalytic activity, achieving complete Cr(VI) removal over five cycles of use. mdpi.com |

| PdNPs | Not specified | Polymer-grafted Macadamia nutshell | The catalyst was effective in the adsorption-reduction conversion of Cr(VI) to Cr(III) using formic acid as a reducing agent. nih.gov |

Advanced Electrocatalytic Studies (e.g., Oxidation of Formic Acid)

Sodium tetrachloropalladate(II) is a key precursor in the synthesis of advanced electrocatalysts for energy applications, particularly for direct formic acid fuel cells (DFAFCs). Palladium is recognized as the most effective single-metal catalyst for the electro-oxidation of formic acid (FAO), a reaction central to the operation of DFAFCs.

In this context, Na₂PdCl₄ is used to synthesize palladium nanocrystals with controlled shapes and sizes, such as cubes, octahedra, and bipyramids. The morphology of these nanocrystals significantly influences their catalytic activity. Research has shown that different crystal facets exhibit different levels of efficiency in oxidizing formic acid. For instance, a study on various Pd nanocrystals found that right bipyramids demonstrated the highest specific activity for FAO. This enhancement was attributed to the specific atomic arrangement on their surfaces, which favors a more direct oxidation pathway and reduces the formation of poisoning intermediates like carbon monoxide.

Table 3: Synthesis of Palladium Nanocrystals for Formic Acid Oxidation

| Nanocrystal Shape | Palladium Precursor | Synthesis Temperature | Key Finding |

| Pd Decahedra | Sodium tetrachloropalladate (Na₂PdCl₄) | 105 °C | Used in a systematic study to compare the effect of crystal facets on FAO activity. |

| Pd Right Bipyramids | Sodium tetrachloropalladate (Na₂PdCl₄) | 80 °C | Showed the highest specific activity for formic acid oxidation among various tested shapes. |

| Pd Cubes | Sodium tetrachloropalladate (Na₂PdCl₄) | 100 °C | Served as a baseline for comparing the activity of different crystal facets. |

Data sourced from a comprehensive study on formic acid oxidation on palladium nanocrystals.

Biochemical and Biotechnological Research Applications (e.g., DNA Chemical Sequencing)

While not directly used in biological systems, catalysts derived from sodium tetrachloropalladate(II) play a role in certain biochemical and biotechnological research applications. Specifically, palladium catalysts are utilized in chemical steps associated with DNA analysis and sequencing methodologies.

For example, heterogeneous palladium catalysts, such as palladium on activated carbon (Pd/C), are employed for the chemical cleavage of specific protecting groups attached to nucleosides. In some advanced DNA sequencing techniques, modified nucleotides are used that may contain chemically cleavable linkers. Palladium-catalyzed reactions, such as hydrogenolysis, can be used to cleave these linkers with high specificity, which is a critical step in the sequencing workflow. Sodium tetrachloropalladate(II) serves as a common starting material for the preparation of such palladium catalysts. dhu.edu.cn

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to study the molecular structure, electronic properties, and reactivity of transition metal complexes. researchgate.netnih.gov For the tetrachloropalladate(II) anion, [PdCl₄]²⁻, DFT calculations can provide a detailed understanding of its fundamental characteristics.

DFT calculations are employed to optimize the molecular geometry of the [PdCl₄]²⁻ ion, typically revealing a square planar coordination geometry, which is characteristic of d⁸ metal complexes. From the optimized structure, various electronic properties can be determined. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity, with a smaller gap generally indicating higher reactivity.

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's stability and reactivity. These include electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). nih.gov These parameters help in predicting how the complex will interact with other chemical species.

Furthermore, DFT can be used to compute various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. researchgate.net For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the complex. nih.gov

Table 1: Representative DFT-Calculated Parameters for a Square Planar Palladium(II) Complex

| Parameter | Description | Typical Calculated Value |

| Pd-Cl Bond Length | The distance between the central palladium atom and a chlorine ligand. | ~2.3-2.4 Å |

| Cl-Pd-Cl Bond Angle | The angle between two adjacent chlorine ligands and the central palladium atom. | ~90° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Varies with functional and basis set |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Varies with functional and basis set |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | Varies with functional and basis set |

Note: The specific values of these parameters depend on the chosen DFT functional and basis set.

Molecular Dynamics Simulations of Catalytic Processes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. sciopen.com This technique is particularly valuable for understanding the dynamic nature of catalytic processes, where the structural evolution of the catalyst and its interaction with reactants are critical. sciopen.commdpi.com While classical MD simulations with empirical force fields offer high computational efficiency, their accuracy can be limited for systems involving chemical reactions. sciopen.com For more accurate descriptions of bond breaking and formation, ab initio molecular dynamics (AIMD) or reactive force field (ReaxFF) molecular dynamics are often employed. mdpi.com

In the context of catalysis where sodium tetrachloropalladate(II) serves as a precursor, MD simulations can model several key aspects of a catalytic cycle. For instance, simulations can track the behavior of the palladium catalyst in a solvent, revealing details about its solvation shell and the dynamics of ligand exchange with solvent molecules. chemrxiv.org This is crucial as the solvent can play a significant role in the catalytic activity.

MD simulations are also used to study the diffusion and adsorption of reactant molecules onto the surface of a palladium-based catalyst. nih.gov By tracking the trajectories of individual atoms over time, researchers can observe the dynamic formation of active sites and the interaction of reactants with these sites. sciopen.com For complex systems like nanoparticles, MD simulations can help understand their structural stability and potential restructuring under reaction conditions. mdpi.com The use of machine-learning force fields (MLFF) is an emerging approach that combines the accuracy of first-principles methods with the efficiency of classical simulations, enabling the study of larger and more complex catalytic systems over longer timescales. sciopen.com

Table 2: Applications of Molecular Dynamics Simulations in Palladium Catalysis

| Simulation Type | Application | Insights Gained |

| Classical MD | Study of catalyst solvation and stability in solution. | Understanding of solvent effects and catalyst structure in the condensed phase. |

| Ab Initio MD (AIMD) | Modeling of reaction mechanisms involving bond breaking/formation. | Detailed atomistic view of reaction pathways and transition states. mdpi.com |

| ReaxFF MD | Simulating large-scale reactive systems, such as catalyst surfaces. | Understanding of catalyst restructuring and interaction with multiple reactant molecules. mdpi.com |

| MD with MLFF | Bridging the accuracy-cost gap for complex catalytic systems. | Enables simulation of larger systems and longer timescales with near-quantum accuracy. sciopen.com |

Computational Modeling of Ligand-Metal Interactions and Reaction Pathways

A deep understanding of the interactions between ligands and the central metal atom is fundamental to predicting and controlling the outcome of a chemical reaction. Computational modeling provides a powerful lens through which to view these interactions and map out potential reaction pathways. For palladium complexes derived from sodium tetrachloropalladate(II), these models are essential for rational catalyst design.

The interaction between a ligand and the palladium center can be dissected into its constituent parts, such as electrostatic and covalent contributions. Methods like Natural Bond Orbital (NBO) analysis can be used to study charge transfer and orbital interactions between the ligand and the metal. nih.gov This helps in understanding the nature of the metal-ligand bond and the stability of the resulting complex.

Computational methods are extensively used to model ligand exchange processes, which are often a key step in catalytic cycles. chemrxiv.org By calculating the potential energy surface for the substitution of one ligand by another, researchers can determine the thermodynamics and kinetics of the exchange. This information is vital for understanding how a precatalyst like [PdCl₄]²⁻ is activated and how the active catalytic species is formed.

Furthermore, computational chemistry allows for the detailed exploration of reaction pathways. By locating transition states and calculating activation barriers, the most favorable reaction mechanism can be identified. mdpi.com This is particularly useful for complex multi-step reactions where experimental characterization of all intermediates and transition states is challenging. For example, in cross-coupling reactions, a hallmark of palladium catalysis, computational models can elucidate the mechanisms of oxidative addition, transmetalation, and reductive elimination steps. These insights are invaluable for optimizing reaction conditions and developing more efficient and selective catalysts.

Table 3: Computational Methods for Studying Ligand-Metal Interactions and Reaction Pathways

| Computational Method | Focus of Study | Information Obtained |

| Potential Energy Surface (PES) Scanning | Ligand association/dissociation and conformational changes. | Energy barriers for elementary reaction steps. researchgate.net |

| Transition State Search Algorithms | Identification of the highest energy point along a reaction coordinate. | Activation energies and the structure of the transition state. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Mapping the reaction pathway from transition state to reactants and products. | Confirmation that a located transition state connects the desired reactants and products. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds. | Insights into the nature and strength of metal-ligand bonds. |

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems Based on Sodium Tetrachloropalladate(II)

Sodium tetrachloropalladate(II) is a fundamental starting material for creating a wide array of palladium-based catalysts used in organic synthesis. cymitquimica.com Research in this area is geared towards developing more efficient, selective, and robust catalytic systems. These catalysts are crucial for a variety of chemical transformations, particularly cross-coupling reactions, which are vital in the pharmaceutical industry for synthesizing complex organic molecules. chemimpex.com

A significant area of development is in the synthesis of high-entropy alloy (HEA) nanosheets. For instance, Na₂PdCl₄ is used as a metal precursor in a two-step solvothermal method to create complex nanosheet assemblies like PdPtCuRhRu HEAs. acs.org These materials serve as highly efficient catalysts for alcohol oxidation reactions, which are important for direct alcohol fuel cells. acs.org The synthesis involves dissolving Na₂PdCl₄ with other metal precursors in a solvent system and heating it to produce the desired nanomaterial. acs.org The resulting HEA nanosheets exhibit enhanced reaction kinetics due to the synergistic modulation of surface adsorption properties by the diverse metal sites. acs.org

Another avenue of research involves the preparation of phosphine (B1218219) complexes of palladium from sodium tetrachloropalladate(II). wikipedia.orgfishersci.ca These complexes are widely used as catalysts in organometallic chemistry. The development of novel phosphine ligands allows for fine-tuning of the catalyst's electronic and steric properties, leading to improved performance in specific chemical reactions.

Innovations in Nanomaterial Design and Functionalization for Specific Applications